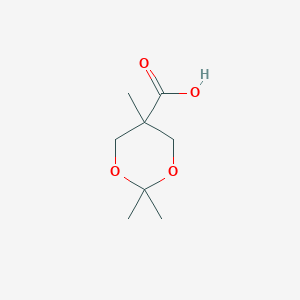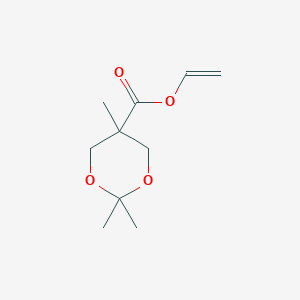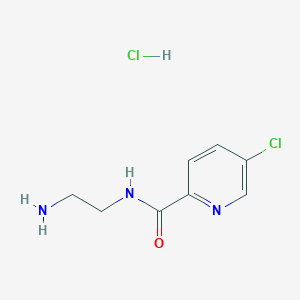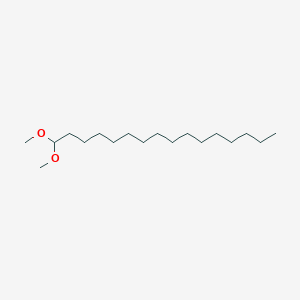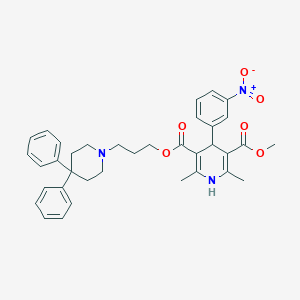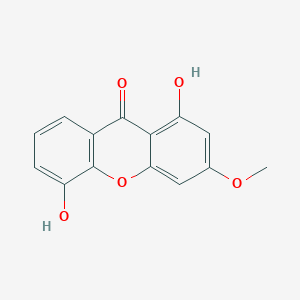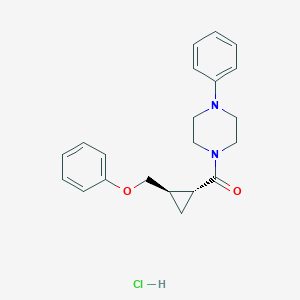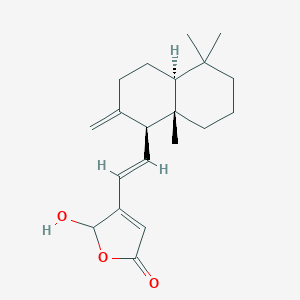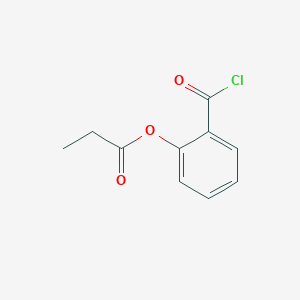
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid, commonly known as TMC-1, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TMC-1 is a fluorescent probe that can be used to detect and measure the concentration of various molecules in biological systems.
科研应用
TMC-1 has a wide range of scientific research applications. It can be used as a fluorescent probe to detect and measure the concentration of various molecules, such as metal ions, in biological systems. TMC-1 has been used to detect the presence of zinc ions in cells and tissues, which is important for understanding the role of zinc in biological processes. TMC-1 has also been used to detect the presence of other metal ions, such as copper and iron, in biological systems.
作用机制
TMC-1 works by binding to the target molecule and undergoing a conformational change, which results in a change in fluorescence. The change in fluorescence can be measured and used to determine the concentration of the target molecule. TMC-1 has a high binding affinity for metal ions, which makes it an effective probe for detecting metal ions in biological systems.
生化和生理效应
TMC-1 has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that can be used in a wide range of biological systems without causing any harm.
实验室实验的优点和局限性
TMC-1 has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. TMC-1 is also easy to use and can be incorporated into a wide range of experimental protocols. However, TMC-1 has some limitations. It is only effective for detecting certain molecules, such as metal ions, and may not be useful for detecting other types of molecules. TMC-1 also has a limited range of detection and may not be effective for detecting very high or very low concentrations of target molecules.
未来方向
There are several future directions for TMC-1 research. One potential direction is to develop new fluorescent probes that are more sensitive and specific than TMC-1. Another direction is to explore the use of TMC-1 in new biological systems, such as in vivo imaging. TMC-1 could also be used to study the role of metal ions in disease processes, such as Alzheimer's disease, where there is an accumulation of metal ions in the brain. Additionally, TMC-1 could be used to study the role of metal ions in other biological processes, such as cell signaling and gene regulation.
合成方法
The synthesis of TMC-1 involves the condensation of 2-naphthoic acid with 6,7-dihydro-5,5,8,8-tetramethylnaphthalene-2-carboxaldehyde in the presence of a catalyst. The resulting product is then oxidized to form TMC-1. The synthesis of TMC-1 is relatively simple and can be performed on a large scale.
性质
CAS 编号 |
110952-26-6 |
|---|---|
产品名称 |
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
分子式 |
C26H26O3 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H26O3/c1-25(2)11-12-26(3,4)22-15-19(9-10-21(22)25)23(27)18-7-5-17-14-20(24(28)29)8-6-16(17)13-18/h5-10,13-15H,11-12H2,1-4H3,(H,28,29) |
InChI 键 |
RWYREGSYPCNZTL-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
规范 SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



